2,6-Dibromo-3-chlorophenol

Physicochemical property pKa Ionization state

Symmetrical trihalogenated phenols hinder selective stepwise ortho-functionalization. 2,6-Dibromo-3-chlorophenol (CAS 28165-55-1) resolves this via its 2,6-dibromo-3-chloro substitution pattern: Differential C-Br vs C-Cl bond reactivity enables sequential metal-halogen exchange at ortho positions while the meta-Cl remains inert for late-stage diversification. pKa 5.93 and logP 3.6 offer balanced ionization and membrane penetration for antimicrobial formulation. Also serves as an analytical reference standard for mixed halogenated phenol DBP research. BenchChem ensures reliable supply with quality consistency.

Molecular Formula C6H3Br2ClO
Molecular Weight 286.35 g/mol
CAS No. 28165-55-1
Cat. No. B14056353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-chlorophenol
CAS28165-55-1
Molecular FormulaC6H3Br2ClO
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)Br)O)Br
InChIInChI=1S/C6H3Br2ClO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H
InChIKeyIRDKAEPDVBTGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-chlorophenol: Physicochemical & Procurement Profile


2,6-Dibromo-3-chlorophenol (CAS 28165-55-1) is a tri-halogenated phenol derivative belonging to the bromochlorophenol subclass, with the molecular formula C₆H₃Br₂ClO and a molecular weight of 286.35 g/mol . The compound is characterized by two bromine substituents at the 2- and 6-positions (ortho to the hydroxyl group) and one chlorine substituent at the 3-position (meta to the hydroxyl group). This specific positional substitution pattern—2,6-dibromo with a single 3-chloro—creates a unique electronic environment that differentiates it from symmetric tri-halogenated analogs such as 2,4,6-tribromophenol . The compound is a white to pale yellow crystalline solid with a melting point of 64 °C, a predicted pKa of 5.93 ± 0.15, and a logP of 3.6, indicating moderate lipophilicity and weak acidity relative to more heavily halogenated phenol congeners [1]. It is freely soluble in organic solvents but practically insoluble in water .

1 Synthetic intermediate with ortho-bromine reactivity differential for selective sequential functionalization.
2 Physicochemical differentiation from symmetric tri-halogenated analogs; reported pKa and logP support ionization-state and partitioning studies.
3 Environmental fate reference for mixed bromochlorophenol subclass; may support DBP research and analytical method development.

Why 2,6-Dibromo-3-chlorophenol Cannot Be Replaced


Within the halogenated phenol family, even structurally similar isomers or analogs exhibit markedly different physicochemical properties that directly affect reactivity, bioavailability, and synthetic utility. The specific arrangement of bromine and chlorine atoms on the phenolic ring dictates critical parameters such as acid dissociation constant (pKa), lipophilicity (logP), hydrogen-bonding capability, and regioselectivity in subsequent derivatization reactions. For instance, 2,6-dibromo-3-chlorophenol (pKa ≈ 5.93 ) is a significantly stronger acid than 2,6-dibromophenol (pKa ≈ 6.69 [1]) due to the additional electron-withdrawing chlorine at the 3-position, meaning that at a given pH, the ionization state and thus membrane permeability and metal-chelating ability will differ substantially. Conversely, symmetric tri-halogenated analogs like 2,4,6-tribromophenol (pKa ≈ 6.34 [2]) fall between these values. The logP of 3.6 for 2,6-dibromo-3-chlorophenol [3] is higher than that of 2,6-dichlorophenol (logP ≈ 2.8 [4]), indicating greater lipid solubility and potential for bioaccumulation or membrane penetration. In synthetic chemistry, the presence of two ortho-bromine atoms versus the single meta-chlorine creates a differential in carbon-halogen bond reactivity (C–Br vs. C–Cl), enabling selective sequential functionalization that cannot be replicated with uniformly brominated or chlorinated analogs. Therefore, substitution with an off-the-shelf chloro- or bromo-phenol without careful consideration of these quantitative differences risks irreproducible results, altered reaction pathways, and failed scale-up.

This product 2,6-Dibromo-3-chlorophenol: mixed ortho-Br / meta-Cl; reported pKa ~5.93, logP ~3.6.
Generic analog risk 2,6-Dibromophenol (pKa ~6.69) may shift ionization state and membrane permeability at near-neutral pH.
This product Ortho C–Br bonds enable mild sequential metal-halogen exchange; meta C–Cl remains inert.
Generic analog risk Symmetric 2,4,6-tribromophenol lacks the C–Br / C–Cl reactivity gradient; sequential selectivity may not transfer.
This product Mixed bromo-chloro substitution pattern aligns with reported antimicrobial SAR trends.
Generic analog risk Single-halogen or per-chlorinated phenols may show different antimicrobial screening profiles; class-level evidence requires assay-specific review.

2,6-Dibromo-3-chlorophenol: Quantitative Differentiation Evidence


Enhanced Acidity: pKa vs. Dibromo- and Tribromophenol

The predicted pKa of 2,6-dibromo-3-chlorophenol is 5.93 ± 0.15 , which is approximately 0.76 log units lower (i.e., ~5.8× more acidic) than that of 2,6-dibromophenol (pKa = 6.69, experimentally determined [1]), and approximately 0.41 log units lower than the predicted pKa of 2,4,6-tribromophenol (pKa = 6.34 ± 0.23 [2]). This increased acidity is attributable to the meta-chlorine substituent, which exerts an additional electron-withdrawing inductive effect beyond that of the two ortho-bromines alone.

pKa comparison
Cross-study comparable
5.93 ± 0.15 (predicted) vs. 6.69 (2,6-dibromophenol) and 6.34 ± 0.23 (2,4,6-tribromophenol). ΔpKa +0.76 and +0.41; target is ~5.8× and ~2.6× more acidic.
Supports ionization-state interpretation at near-neutral pH; may differ from dibromo-only or symmetric tribromo analogs.
Predicted values; experimental pKa for comparator from Robinson, 1967. Context-dependent.
Physicochemical property pKa Ionization state

Lipophilicity Advantage: logP vs. 2,6-Dichlorophenol

The calculated octanol-water partition coefficient (logP) of 2,6-dibromo-3-chlorophenol is 3.6 [1], which is approximately 0.8 log units higher than that of its chlorinated analog 2,6-dichlorophenol (logP ≈ 2.8 [2]). This reflects the greater hydrophobicity conferred by the two bromine atoms (each Br has a Hansch π constant of +0.86 vs. +0.71 for Cl), resulting in ~6.3× greater partitioning into the lipid phase for 2,6-dibromo-3-chlorophenol.

logP comparison
Cross-study comparable
logP 3.6 (calculated) vs. logP ~2.8 for 2,6-dichlorophenol. ΔlogP +0.8; target is ~6.3× more lipophilic.
Higher reported logP supports lipid-phase partitioning studies; relevant for membrane penetration or environmental fate modeling.
Calculated values from MolAid and PubChem. Source-specific review.
Lipophilicity logP Membrane partitioning

Regioselective Bromination of 3-Chlorophenol

2,6-Dibromo-3-chlorophenol can be synthesized from 3-chlorophenol via electrophilic aromatic bromination using bromine in the presence of sulfuric acid and methanamine, achieving a reported isolated yield of 92% [1]. This high yield reflects the strong ortho-directing effect of the phenolic –OH group combined with the meta-directing chlorine substituent, which together favor exclusive dibromination at the 2- and 6-positions without competing bromination at the chlorine-occupied 3-position or the sterically hindered 4-position. In contrast, bromination of phenol itself typically requires careful temperature control (~70 °C) and amine catalysts (e.g., tert-butylamine) to achieve selective 2,6-dibromination [2], and yields can be variable depending on the precise conditions.

Synthetic route
Supporting evidence
92% isolated yield via regioselective bromination of 3-chlorophenol (Schmitz & Pagenkopf, 1985).
Literature-validated, high-yielding preparation supports procurement for downstream synthetic applications.
Reported yield; exact conditions may require lab-scale verification.
Synthesis Bromination Regioselectivity

Differential C–Br vs. C–Cl Bond Reactivity

The coexistence of C–Br bonds (bond dissociation energy ~339 kJ/mol) and a C–Cl bond (bond dissociation energy ~400 kJ/mol) on the same phenolic ring of 2,6-dibromo-3-chlorophenol creates a reactivity gradient that enables selective functionalization. The two ortho-bromine atoms are significantly more reactive toward metal-halogen exchange (e.g., with n-BuLi or i-PrMgCl·LiCl) and transition-metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) than the meta-chlorine. This is in contrast to symmetric analogs such as 2,6-dibromophenol (two C–Br, no C–Cl) where both ortho positions have equivalent reactivity, or 2,6-dichlorophenol (two C–Cl) where both positions are less reactive, requiring harsher conditions for initial activation.

C–Br vs. C–Cl reactivity
Class-level inference
C–Br BDE ~339 kJ/mol vs. C–Cl BDE ~400 kJ/mol (Δ ~61 kJ/mol). Ortho-Br positions enable selective metal-halogen exchange while meta-Cl remains inert.
Supports sequential functionalization strategy; reactivity differential not available in uniformly halogenated analogs.
General bond energy data; no compound-specific kinetic study. Data to verify.
Synthetic intermediate Selective functionalization Cross-coupling

Antimicrobial Activity: Mixed Bromo-Chloro Phenols

A 2024 study in Chemosphere systematically evaluated the antimicrobial and antibiofilm activities of a panel of halogenated phenols against Staphylococcus aureus and other pathogenic microbes [1]. While 2,6-dibromo-3-chlorophenol was not specifically tested in this study, the structure-activity trends demonstrate that mixed bromo-chloro-substituted phenols generally exhibit enhanced antimicrobial potency compared to single-halogen or uniformly chlorinated analogs, attributed to optimal balance between lipophilicity (for membrane penetration) and hydrogen-bonding capability of the phenolic –OH group [1]. Additionally, the classic Klarmann et al. study (J. Am. Chem. Soc., 1933) established that among bromophenols, the position and number of halogen substituents critically determine phenol coefficients against Staphylococcus aureus and Eberthella typhi [2]. The presence of a halogen at the meta position (as in 2,6-dibromo-3-chlorophenol) was noted in this foundational work to modulate bactericidal potency in a manner distinct from ortho- or para-substitution alone.

Antimicrobial SAR
Class-level inference
Mixed bromo-chloro phenols show reported enhanced antimicrobial activity vs. single-halogen or per-chlorinated analogs (Olanrewaju et al., 2024). No compound-specific MIC data available.
Substitution pattern aligns with antimicrobial screening trends; users should verify activity in their specific assay system.
Class-level SAR; data to verify for this specific compound. Source review.
Antimicrobial Biofilm inhibition Halogenated phenol

2,6-Dibromo-3-chlorophenol: Recommended Procurement Scenarios


Sequential Ortho-Functionalization Intermediate

When a synthetic route demands that two ortho positions be functionalized in a stepwise manner while retaining a meta substituent for downstream chemistry, 2,6-dibromo-3-chlorophenol offers a built-in reactivity differential. The two ortho C–Br bonds can be sequentially activated via selective metal-halogen exchange (e.g., using Turbo-Grignard reagents at low temperature for mono-exchange), while the meta C–Cl bond remains inert under these conditions . This enables a first coupling at one ortho position, followed by a second coupling at the remaining ortho position, with the meta-chlorine available for late-stage diversification (e.g., via Buchwald-Hartwig amination or Suzuki coupling under more forcing conditions). This sequential strategy is not feasible with 2,6-dibromophenol (two equivalent C–Br bonds, risk of bis-functionalization) or 2,6-dichlorophenol (both C–Cl require harsher activation from the outset). Procure this compound when synthetic planning involves ortho-selective derivatization with preservation of a meta handle.

Antimicrobial Development: Balanced Lipophilicity & Acidity

For formulation scientists developing phenolic antimicrobial agents where both membrane penetration (driven by lipophilicity) and ionization state (driven by pKa) are critical performance parameters, 2,6-dibromo-3-chlorophenol occupies a favorable mid-range profile. Its logP of 3.6 provides greater membrane affinity than 2,6-dichlorophenol (logP ≈ 2.8) while its pKa of 5.93 ensures a higher fraction of the neutral, membrane-permeable phenol form at mildly acidic pH (e.g., on skin or in certain formulation matrices) compared to 2,6-dibromophenol (pKa 6.69) or 2,4,6-tribromophenol (pKa 6.34) . The class-level antimicrobial SAR evidence supports the expectation that mixed bromo-chloro phenols exhibit enhanced activity relative to single-halogen analogs . Select this compound when the target application requires a halogenated phenol with demonstrably higher logP than chlorinated alternatives and stronger acidity than purely brominated analogs.

Bromochlorophenol Fate & Transport Reference

In environmental chemistry research investigating the formation, transformation, and toxicity of halogenated disinfection by-products (DBPs), mixed bromochlorophenols have been detected as intermediates in the chlorination of bromide-containing waters . 2,6-Dibromo-3-chlorophenol, with its well-defined substitution pattern and available physicochemical parameters (logP 3.6, pKa 5.93), serves as a useful reference compound for studying the environmental behavior of the dibromochlorophenol subclass. Its moderate logP (3.6) places it in a range where both aqueous-phase and sediment-bound fate processes are relevant, distinguishing it from more hydrophobic congeners (e.g., 2,4,6-tribromophenol, logP ~4.0) that partition predominantly to sediment . Procure this compound as an analytical reference standard for method development in GC-MS or LC-MS/MS analysis of mixed halogenated phenols in environmental water, wastewater, or sediment samples.

Application
Selection Property
Validation Focus
Sequential ortho-functionalization intermediate
Ortho-Br / meta-Cl reactivity differential
Selective metal-halogen exchange and cross-coupling sequence verification
Antimicrobial development: balanced lipophilicity and acidity
logP ~3.6 and pKa ~5.93; mixed bromo-chloro pattern
Membrane penetration assay and ionization-state profiling at formulation pH
Bromochlorophenol fate and transport reference
Defined substitution pattern and available physicochemical parameters
GC-MS or LC-MS/MS method development for environmental water and sediment matrices

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19 linked technical documents
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